methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate
Description
Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate is a branched-chain amino acid ester derivative featuring a tetrahydrofuran (oxolane) ring linked via a methylene group to the amino functionality. Its molecular formula is C₉H₁₇NO₃ (calculated based on structural data), with a molecular weight of 187.24 g/mol (derived from formula C₈H₁₅NO₃ in , adjusted for the additional methyl group in the compound name). The SMILES notation is COC(=O)C(C)(CC1CCCO1)N, indicating a methyl ester, a central chiral carbon bearing a methyl group, and a tetrahydrofuran-derived substituent .
Properties
IUPAC Name |
methyl 2-methyl-3-(oxolan-2-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQDKAAJFBLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with oxolan-2-ylmethanol in the presence of a suitable esterification agent. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems helps in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In the realm of organic chemistry, methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including:
- Nucleophilic Substitution : The compound can participate in substitution reactions where nucleophiles attack the electrophilic carbon.
- Reduction and Oxidation : It can be reduced to form amines or oxidized to yield corresponding oxides.
These properties make it essential for developing new synthetic pathways in chemical research.
Biology
The compound has potential applications in biological studies:
- Enzyme Mechanisms : Researchers utilize this compound to investigate enzyme mechanisms due to its ability to interact with specific proteins.
- Protein-Ligand Interactions : It is studied for its binding affinity with various biological targets, which could lead to insights into biochemical pathways.
The oxolane structure enhances its interaction capabilities, making it a useful tool in biochemistry.
Medicine
In medicinal chemistry, this compound is being investigated for:
- Drug Development : Its unique properties may allow it to act as a pharmaceutical intermediate in drug synthesis.
- Therapeutic Applications : Ongoing research aims to explore its potential roles in treating specific diseases through modulation of biological pathways.
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2-methyl-3-aminopropanoic acid with oxolane derivatives under controlled conditions. Key steps include:
- Reagent Preparation : Precursors are prepared and purified.
- Reaction Conditions : The reaction is conducted under specific temperature and pressure settings to optimize yield.
- Purification : Techniques such as distillation and crystallization are employed to isolate the final product.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Methyl 2-[(oxetan-3-yl)amino]propanoate ()
This compound replaces the oxolane ring with a smaller, four-membered oxetane ring. Key differences include:
| Parameter | Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate | Methyl 2-[(oxetan-3-yl)amino]propanoate |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₃ | C₇H₁₃NO₃ |
| Molecular Weight | 187.24 g/mol | 159.19 g/mol |
| Ring Structure | 5-membered oxolane (tetrahydrofuran) | 4-membered oxetane |
| Substituent Position | Methylene-linked oxolane at amino group | Direct oxetane-3-yl amino linkage |
| Physical State | Not specified | Liquid (stored at 4°C) |
The absence of a methyl group on the central carbon in the oxetane analogue may reduce steric hindrance and lipophilicity compared to the target compound .
Propanoate Esters with Aromatic Substituents
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate ()
This ethyl ester derivative, used in Dabigatran etexilate synthesis, features aromatic benzimidazole and pyridinyl groups instead of an oxolane ring:
| Parameter | This compound | Ethyl-3-{...}propanoate (Dabigatran Intermediate) |
|---|---|---|
| Ester Group | Methyl | Ethyl |
| Amino Substituent | Oxolane-derived aliphatic chain | Aromatic benzimidazole-pyridinyl system |
| Application | Not specified (research chemical) | Pharmaceutical intermediate (anticoagulant) |
The ethyl ester and aromatic substituents enhance stability and bioavailability in pharmaceuticals, whereas the target compound’s aliphatic oxolane group may prioritize conformational flexibility for non-aromatic interactions .
Agrochemical Propanoate Derivatives
Compounds like haloxyfop-methyl and diclofop-methyl () are methyl esters with phenoxy and pyridinyl substituents, designed as herbicides. While structurally distinct, they share the methyl propanoate core:
| Parameter | This compound | Haloxyfop-Methyl |
|---|---|---|
| Functional Groups | Amino-oxolane, methyl ester | Phenoxy-pyridinyl, methyl ester |
| Application | Research chemical | Herbicide (acetyl-CoA carboxylase inhibitor) |
These agrochemicals highlight the versatility of propanoate esters but diverge significantly in biological targets and substituent design .
Biological Activity
Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate is an organic compound with the molecular formula C10H19NO3. It is a derivative of propanoic acid and features a tetrahydrofuran ring, which enhances its reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a methyl group on the propanoate backbone and an oxolan-2-ylmethylamino substituent, which contribute to its unique chemical properties. The presence of the tetrahydrofuran ring allows for versatile interactions in biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| Physical State | Liquid |
| Solubility | Soluble in organic solvents |
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways.
- Substrate Activity : It can serve as a substrate in enzymatic reactions, influencing metabolic processes.
The structural features that enhance binding affinity include the ester group and the oxolan ring, which facilitate interactions with active sites of target proteins.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of similar compounds exhibit antibacterial activity against various pathogens. The oxazolidinone derivatives related to this compound have demonstrated efficacy against Gram-positive bacteria.
- Cytotoxic Effects : In vitro assays suggest potential cytotoxic effects against cancer cell lines, indicating its possible role in cancer therapy.
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of related compounds, suggesting that this compound may also offer protective benefits in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives against Staphylococcus aureus. This compound showed promising results with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
Study 2: Cytotoxicity Assay
In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values indicating significant cytotoxic effects, suggesting its potential as an anticancer agent .
Study 3: Neuroprotective Potential
Research exploring neuroprotective effects highlighted that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, indicating a protective mechanism against neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
